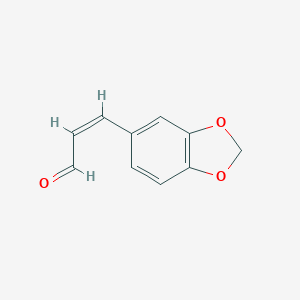

3-(3,4-Methylenedioxyphenyl)propenal

説明

特性

CAS番号 |

14756-00-4 |

|---|---|

分子式 |

C10H8O3 |

分子量 |

176.17 g/mol |

IUPAC名 |

(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enal |

InChI |

InChI=1S/C10H8O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-6H,7H2/b2-1- |

InChIキー |

HZUFMSJUNLSDSZ-UPHRSURJSA-N |

異性体SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\C=O |

正規SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC=O |

melting_point |

84 - 85 °C |

他のCAS番号 |

14756-00-4 |

物理的記述 |

Solid |

製品の起源 |

United States |

科学的研究の応用

Pharmacological Applications

3,4-Methylenedioxycinnamaldehyde exhibits a range of biological activities that make it a valuable compound in medicinal chemistry.

1.1 Antimicrobial Activity

Research indicates that 3,4-methylenedioxycinnamaldehyde possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. A study demonstrated that this compound could enhance the efficacy of antibiotics against resistant strains, suggesting its potential as an adjuvant in antibiotic therapy .

1.2 Anticancer Properties

The compound has also been explored for its anticancer effects. It has been observed to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as NF-κB and MAPK pathways. In vitro studies have shown that 3,4-methylenedioxycinnamaldehyde can reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

1.3 Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 3,4-methylenedioxycinnamaldehyde. It has been found to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents like rotenone, which is linked to Parkinson's disease. The compound's ability to inhibit monoamine oxidase-B (MAO-B) further supports its potential in treating neurodegenerative disorders .

Synthesis and Industrial Applications

2.1 Organic Synthesis

3,4-Methylenedioxycinnamaldehyde serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for synthesizing various biologically active compounds. For example, it can be used to create derivatives with enhanced pharmacological properties or to develop novel therapeutic agents .

2.2 Dye Production

The compound is also utilized in the production of dyes due to its chromophoric properties. Its derivatives are employed in creating natural dyes that are environmentally friendly alternatives to synthetic dyes .

Table 1: Summary of Pharmacological Activities

Case Study: Neuroprotective Effects

In a study involving SH-SY5Y neuroblastoma cells treated with rotenone, 3,4-methylenedioxycinnamaldehyde significantly decreased cell death rates compared to untreated controls. The compound's protective effects were attributed to its antioxidant properties and ability to inhibit neurotoxic pathways .

Table 2: Antimicrobial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Antibiotics |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 µg/mL | Yes |

| Escherichia coli | 62.5 µg/mL | Additive effect |

| Streptococcus pyogenes | >512 µg/mL | No |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares MDCA with key structural analogues:

Enzymatic and Reaction Specificities

- LOXPsa1 Specificity : MDCA and piperonal are co-products of piperine degradation by LOXPsa1. The enzyme’s activity is Mn²⁺-dependent and optimized at pH 4.7–5.5 and 37°C . Sulfhydryl agents like glutathione stabilize the enzyme, while thiol oxidation reduces activity .

- Co-Oxidation Requirement: Unlike cinnamaldehyde, MDCA synthesis requires LA or α-linolenic acid for radical-mediated cleavage of piperine’s alkenyl bridge .

Research Findings and Optimization

- Yield Improvements : Under optimal conditions (2.5 mM LA, 37°C), MDCA reaches 56 µM in 48 hours, with a molar yield of 7.3%, surpassing piperonal’s 6.4% .

- Substrate Influence : Higher piperine concentrations linearly increase MDCA production, but excess LA reduces efficiency due to enzyme saturation .

- Comparative Odor Strength : MDCA’s odor intensity is comparable to piperonal, but its stability in NADESs may prolong fragrance longevity .

準備方法

Reaction Mechanism and Reagent Optimization

The Wittig olefination strategy centers on generating a stabilized ylide from (1,3-dioxolan-2-yl)methyl triphenylphosphonium bromide (10 ). Lithium methoxide deprotonates the phosphonium salt at 0°C in dry THF, forming a reactive ylide that couples with piperonal (6 ) to yield intermediate 11 . Subsequent acid hydrolysis (1N HCl) directly affords (E)-3,4-methylenedioxycinnamaldehyde (8 ) without chromatographic purification (Scheme 1). This method eliminates the formation of byproduct 9 , a common issue in traditional Wittig protocols.

Key Advantages :

Operational Parameters and Yield Maximization

Reaction parameters were systematically optimized (Table 1):

The absence of purification steps reduces time and cost, making this method industrially viable.

Enzymatic Co-Oxidative Cleavage of Piperine

LOX-Catalyzed Reaction Pathway

Lipoxygenase (LOX) mediates the co-oxidative cleavage of piperine in the presence of linoleic acid. The enzyme first oxidizes linoleic acid, generating peroxyl radicals that abstract hydrogen from piperine, leading to β-scission of its alkenyl chain. This produces 3,4-methylenedioxycinnamaldehyde and piperonal in a pH- and temperature-dependent ratio (Figure 1).

Critical Findings :

Process Optimization and Limitations

Extended incubation (48 h) enhances product concentration but risks enzyme denaturation. Fed-batch addition of linoleic acid or immobilized LOX could mitigate substrate depletion. Current yields remain lower than chemical methods, necessitating further biocatalyst engineering.

Comparative Analysis of Synthesis Routes

Efficiency and Environmental Impact

Wittig Olefination :

-

Pros : Near-quantitative yield, no chromatography, scalable.

-

Cons : Uses toxic solvents (THF), generates phosphine oxide waste.

Enzymatic Cleavage :

Industrial Applicability

The Wittig method is preferred for large-scale production, while enzymatic routes suit niche applications requiring green chemistry. Hybrid approaches, such as using biocatalysts to generate intermediates for Wittig reactions, remain unexplored.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of 3,4-methylenedioxycinnamaldehyde, and how do they resolve ambiguities in molecular formula?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map functional groups. For example, discrepancies in molecular formulas (e.g., C₁₀H₈O₃ vs. C₁₂H₁₆O reported in literature) can be resolved by comparing experimental HRMS data with theoretical isotopic patterns . Infrared (IR) spectroscopy further validates carbonyl (C=O) and methylenedioxy group vibrations (~1740 cm⁻¹ and 930 cm⁻¹, respectively).

Q. How can researchers ensure purity during synthesis of 3,4-methylenedioxycinnamaldehyde, and what solvents are optimal for crystallization?

- Methodological Answer : The synthesis via condensation of piperonal and acetaldehyde in pyridine with catalytic piperidine (as in ) requires thin-layer chromatography (TLC) in ethyl acetate/hexane (1:3) for progress monitoring. Recrystallization in ethanol-light petroleum ether (40–60°C) yields pale yellow crystals with >95% purity, confirmed by melting point (85°C) and HPLC with UV detection at 280 nm .

Q. What spectroscopic databases or reference standards are authoritative for spectral matching of this compound?

- Methodological Answer : Cross-reference with the NIST Chemistry WebBook for IR, MS, and NMR spectra. For example, the IUPAC Standard InChIKey (QFQYZMGOKIROEC-DUXPYHPUSA-N) in ensures alignment with validated spectral libraries. Commercial databases like Wiley Registry or SciFinder should be supplemented with in-house synthesized standards to mitigate batch variability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of 3,4-methylenedioxycinnamaldehyde, particularly in scaling from milligram to gram quantities?

- Methodological Answer : Kinetic studies using Design of Experiments (DoE) can optimize parameters such as molar ratios (piperonal:acetaldehyde), solvent polarity, and reaction time. suggests pyridine as a solvent, but substituting with DMF or THF may enhance solubility. Monitor reaction progress via inline FTIR for real-time aldehyde formation. Scaling requires controlled addition of acetaldehyde to avoid exothermic side reactions .

Q. What mechanisms underlie the biological activity of 3,4-methylenedioxycinnamaldehyde in antimicrobial assays, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer : SAR studies should compare the methylenedioxy moiety with analogs like 3,4-dimethoxycinnamaldehyde ( ). Use molecular docking to assess interactions with microbial enzyme targets (e.g., cytochrome P450). In vitro assays (MIC, time-kill curves) coupled with ROS quantification can differentiate bactericidal vs. bacteriostatic effects. Reference for prior biological screening protocols .

Q. How do contradictory reports on molecular weight and stability impact experimental reproducibility, and what validation strategies are critical?

- Methodological Answer : Discrepancies (e.g., molecular weight 176.17 vs. 176.16 in vs. 17) may arise from isotopic variations or impurities. Validate using orthogonal methods: elemental analysis (CHNS-O) for empirical formula, differential scanning calorimetry (DSC) for thermal stability, and accelerated stability studies (40°C/75% RH) to assess degradation products. Cross-check with NIST data for benchmark values .

Q. What advanced separation techniques are suitable for isolating 3,4-methylenedioxycinnamaldehyde from complex matrices, such as plant extracts?

- Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid). For plant matrices, pre-purification via liquid-liquid extraction (ethyl acetate) or solid-phase extraction (SPE) with polymeric sorbents (e.g., Strata-X) reduces co-eluting phenolics. LC-MS/MS in MRM mode ensures specificity, as detailed in phytochemistry protocols ( ) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported CAS Registry Numbers (e.g., 14756-00-4 vs. 2373-80-0) for this compound?

- Methodological Answer : Cross-reference authoritative sources: CAS 2373-80-0 corresponds to 3,4-methylenedioxycinnamic acid ( ), while 14756-00-4 is specific to the aldehyde derivative ( ). Confirm via supplier COA (Certificate of Analysis) and IUPAC nomenclature tools. Discrepancies often arise from isomer mislabeling or outdated registry entries .

Experimental Design Considerations

Q. What controls are essential when assessing the cytotoxicity of 3,4-methylenedioxycinnamaldehyde in cell-based assays?

- Methodological Answer : Include solvent controls (e.g., DMSO at <0.1%), aldehyde scavengers (e.g., carnosine) to mitigate nonspecific toxicity, and a positive control (e.g., cisplatin). Pre-incubate compounds in assay media to test for pH-dependent stability. Use resazurin-based viability assays with EC₅₀ normalization to account for batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。